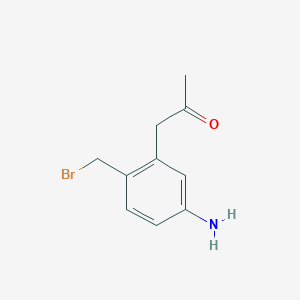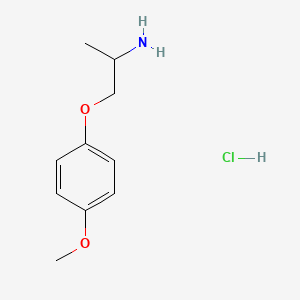
1,4-Dichloro-2-ethoxy-3,5,6-trifluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dichloro-2-ethoxy-3,5,6-trifluorobenzene is an organic compound with the molecular formula C8H5Cl2F3O It is a derivative of benzene, characterized by the presence of chlorine, ethoxy, and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dichloro-2-ethoxy-3,5,6-trifluorobenzene typically involves the halogenation and alkylation of benzene derivatives. One common method includes the reaction of 1,4-dichloro-3,5,6-trifluorobenzene with ethyl alcohol in the presence of a strong acid catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the selective substitution of the ethoxy group.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where benzene derivatives are treated with chlorine and fluorine sources under controlled conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dichloro-2-ethoxy-3,5,6-trifluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove halogen atoms, leading to the formation of less substituted benzene derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Formation of amine or thiol derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of less substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1,4-Dichloro-2-ethoxy-3,5,6-trifluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,4-Dichloro-2-ethoxy-3,5,6-trifluorobenzene involves its interaction with specific molecular targets. The presence of electronegative chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The ethoxy group may also play a role in modulating the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dichloro-1,3,5-trifluorobenzene
- 1,4-Dichloro-2-methoxy-3,5,6-trifluorobenzene
- 1,4-Dichloro-2-ethoxy-3,5-difluorobenzene
Uniqueness
1,4-Dichloro-2-ethoxy-3,5,6-trifluorobenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C8H5Cl2F3O |
|---|---|
Peso molecular |
245.02 g/mol |
Nombre IUPAC |
1,4-dichloro-2-ethoxy-3,5,6-trifluorobenzene |
InChI |
InChI=1S/C8H5Cl2F3O/c1-2-14-8-4(10)6(12)5(11)3(9)7(8)13/h2H2,1H3 |
Clave InChI |
FLIHOCVROCGUDT-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(=C(C(=C1Cl)F)F)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![tert-butyl N-[(1R,5R)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl]carbamate](/img/structure/B14043462.png)






